molecular formula C11H18O2 B15310371 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid

1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid

Cat. No.: B15310371
M. Wt: 182.26 g/mol
InChI Key: TXJGLFZHTUKNCR-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a cyclopentylmethyl substituent. The cyclobutane ring confers rigidity, while the carboxylic acid group enables reactivity in synthetic and biological contexts.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(cyclopentylmethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-10(13)11(6-3-7-11)8-9-4-1-2-5-9/h9H,1-8H2,(H,12,13)

InChI Key

TXJGLFZHTUKNCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with cyclopentylmethyl halides under specific conditions. One common method is the alkylation of cyclobutane-1-carboxylic acid with cyclopentylmethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated cyclobutane derivatives

Scientific Research Applications

1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the cyclobutane ring may interact with hydrophobic pockets within proteins, affecting their conformation and function .

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

  • 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid : The aliphatic cyclopentylmethyl group reduces aromatic interactions but improves metabolic stability compared to benzyl derivatives.

Ester and Carbamoyl Derivatives

  • 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (C₇H₁₀O₄, MW 158.15): The methoxycarbonyl group increases lipophilicity (logP ~1.2) and serves as a prodrug motif. Hydrolysis to the dicarboxylic acid is pH-dependent .
  • 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid (C₇H₁₁NO₃, MW 157.17): The carbamoyl group enables hydrogen bonding, enhancing target binding in drug design. Its methyl group sterically restricts rotational freedom .
  • 1-Carbamoylcyclobutane-1-carboxylic acid (C₆H₉NO₃, MW 159.14): The unsubstituted carbamoyl group increases polarity (logP ~-0.5), improving aqueous solubility for biological applications .

Heterocyclic and Sulfur-Containing Derivatives

  • 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid (C₁₀H₁₆O₃, MW 184.24): The oxane (tetrahydropyran) substituent introduces an ether oxygen, enhancing solubility (logP ~1.8) and conformational flexibility .

Table 1: Key Properties of Cyclobutane-1-carboxylic Acid Derivatives

Compound Name Molecular Formula MW Key Substituent logP* Applications Reference
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl (aromatic) ~2.5 Peptide stapling, drug intermediates
1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid C₇H₁₀O₄ 158.15 Methoxycarbonyl (ester) ~1.2 Prodrug synthesis
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid C₇H₁₁NO₃ 157.17 Methylcarbamoyl ~0.8 Enzyme inhibitors, biologics
1-Carbamoylcyclobutane-1-carboxylic acid C₆H₉NO₃ 159.14 Carbamoyl ~-0.5 Solubility-enhanced APIs
1-(Oxan-2-yl)cyclobutane-1-carboxylic acid C₁₀H₁₆O₃ 184.24 Oxane (ether) ~1.8 Conformational modulation

*logP values estimated via computational tools (e.g., ChemAxon).

Research Implications

The substituent on the cyclobutane ring critically dictates applications:

  • Drug Design : Carbamoyl and ester derivatives are preferred for prodrug strategies or hydrogen-bonding interactions .
  • Material Science : Aromatic substituents (e.g., benzyl) enhance rigidity for hydrocarbon stapling in peptides .
  • Safety : Aliphatic substituents (e.g., cyclopentylmethyl) may offer safer handling profiles compared to reactive sulfur or ester groups .

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